molecular formula C7H10N2O2 B12864948 3-Amino-3-(furan-2-yl)propanamide

3-Amino-3-(furan-2-yl)propanamide

Cat. No.: B12864948
M. Wt: 154.17 g/mol
InChI Key: QOSQRBUQZJOTKR-UHFFFAOYSA-N
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Description

3-Amino-3-(furan-2-yl)propanamide is an organic compound with the molecular formula C7H10N2O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanamide group with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(furan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid.

    Amidation Reaction: Furan-2-carboxylic acid is converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) to form furan-2-carbonyl chloride, followed by reaction with ammonia (NH3) to yield furan-2-carboxamide.

    Amination: The furan-2-carboxamide undergoes a reductive amination with an appropriate amine source, such as 3-aminopropanol, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of furan-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-Amino-3-(furan-2-yl)propanamide exhibits significant biological activities, particularly in:

  • Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Pharmaceutical Development : The compound serves as a lead structure for drug design, targeting various diseases through its interaction with biological pathways .

Industrial Applications

In addition to its biological significance, this compound finds uses in:

  • Organic Synthesis : It acts as a building block for synthesizing more complex molecules, facilitating the development of specialty chemicals .
  • Agrochemicals : The unique properties of this compound may be leveraged in creating agrochemicals aimed at enhancing crop protection and yield .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis effectively.
  • Pharmaceutical Research : Another research project focused on the compound's potential as an anti-inflammatory agent. Results indicated that it could significantly reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Synthesis of Novel Derivatives : A study on synthesizing novel derivatives revealed that modifications to the furan ring could enhance biological activity. These findings open avenues for developing targeted therapies based on structural modifications of the parent compound.

Mechanism of Action

The mechanism by which 3-Amino-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties.

    Chemical Reactivity: The furan ring and amino group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    3-Amino-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-Amino-3-(pyridin-2-yl)propanamide: Contains a pyridine ring instead of a furan ring.

    3-Amino-3-(benzofuran-2-yl)propanamide: Features a benzofuran ring, which is a fused aromatic system.

Uniqueness: 3-Amino-3-(furan-2-yl)propanamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Amino-3-(furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring, an amino group, and an amide functional group, which contribute to its reactivity and biological activity. The molecular formula is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. Its structure allows it to participate in various chemical reactions, including hydrolysis and electrophilic substitutions, making it a versatile candidate for further synthetic modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those associated with bacterial cell wall synthesis, leading to antibacterial effects.
  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Effects : It has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Biological Activity Summary

Activity Effect Reference
AntibacterialInhibits bacterial growth (MIC: 15.625–125 μM)
AnticancerCytotoxicity against cancer cell lines
AntifungalModerate activity against fungal strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 62.5 μM. The compound's bactericidal action was confirmed through time-kill studies .
  • Anticancer Potential :
    • In vitro assays revealed that the compound showed selective cytotoxicity towards human leukemia cells (K562) with IC50 values significantly lower than those observed in normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment .
  • Antifungal Properties :
    • Preliminary evaluations indicated moderate antifungal activity against Candida species, where the compound inhibited biofilm formation at concentrations lower than traditional antifungal agents like fluconazole.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-3-(furan-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)

InChI Key

QOSQRBUQZJOTKR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CC(=O)N)N

Origin of Product

United States

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